molecular formula C21H28N4O2S B12575852 N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12575852
M. Wt: 400.5 g/mol
InChI Key: KANXTQDMKGHUIB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its unique structure, it may have potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexyl and pyrrolidine groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-oxo-2-(1-pyrrolidinyl)acetamide
  • 2-(1H-Benzimidazol-2-ylthio)acetamide

Uniqueness

N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-cyclohexyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H28N4O2S/c26-19(22-16-8-2-1-3-9-16)15-28-21-23-17-10-4-5-11-18(17)25(21)14-20(27)24-12-6-7-13-24/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,22,26)

InChI Key

KANXTQDMKGHUIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2CC(=O)N4CCCC4

Origin of Product

United States

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